7-Bromo-3-(hydroxyimino)indolin-2-one 7-Bromo-3-(hydroxyimino)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 114344-59-1
VCID: VC8209164
InChI: InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
SMILES: C1=CC2=C(C(=C1)Br)NC(=C2N=O)O
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

7-Bromo-3-(hydroxyimino)indolin-2-one

CAS No.: 114344-59-1

Cat. No.: VC8209164

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-(hydroxyimino)indolin-2-one - 114344-59-1

Specification

CAS No. 114344-59-1
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 7-bromo-3-nitroso-1H-indol-2-ol
Standard InChI InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Standard InChI Key YPPVKGJLZHYJAA-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=C2N=O)O
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=C2N=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 7-bromo-3-nitroso-1H-indol-2-ol, reflects its core structure: an indole ring substituted with a bromine atom at position 7 and a hydroxyimino group at position 3. The planar indole scaffold facilitates π-π stacking interactions, while the electron-withdrawing bromine atom enhances electrophilicity at adjacent positions, influencing reactivity . The hydroxyimino group (NOH-\text{NOH}) introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Physicochemical Properties of 7-Bromo-3-(hydroxyimino)indolin-2-one

PropertyValue
Molecular FormulaC8H5BrN2O2\text{C}_8\text{H}_5\text{BrN}_2\text{O}_2
Molecular Weight241.04 g/mol
IUPAC Name7-bromo-3-nitroso-1H-indol-2-ol
SMILESC1=CC2=C(C(=C1)Br)NC(=C2N=O)O
SolubilityLimited in polar solvents
StabilitySensitive to light and pH extremes

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves two stages:

  • Bromination of Indolin-2-one: Electrophilic bromination at position 7 using N\text{N}-bromosuccinimide (NBS) under controlled conditions.

  • Hydroxyimino Group Introduction: Condensation of 7-bromoindolin-2-one with hydroxylamine hydrochloride in acidic media, yielding the target compound .

Reaction conditions (temperature: 60–80°C; solvent: ethanol/water mixtures) are optimized to minimize side products like over-oxidized indoles .

Green Chemistry Approaches

Recent advancements utilize β-cyclodextrin sulfonic acid (βCD-SO3H\beta-\text{CD-SO}_3\text{H}) as a recyclable catalyst in aqueous media . This method enhances yield (up to 85%) by forming inclusion complexes with intermediates, stabilizing reactive species, and reducing energy consumption .

Key Reaction Parameters:

  • Catalyst loading: 10 mol% βCD-SO3H\beta-\text{CD-SO}_3\text{H}

  • Reaction time: 4–6 hours

  • Temperature: 50°C

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against HIV-1 reverse transcriptase (RT) and c-KIT kinase, with IC50_{50} values comparable to FDA-approved indolin-2-one drugs . Mechanistic studies suggest:

  • Hydrogen Bonding: The hydroxyimino group binds to catalytic residues (e.g., Lys101 in HIV-1 RT).

  • Halogen Bonding: Bromine interacts with hydrophobic pockets, enhancing binding affinity .

Table 2: Cytotoxicity of 7-Bromo-3-(hydroxyimino)indolin-2-one Derivatives

DerivativeCell Line (IC50_{50}, µM)Target Protein
IVc (Fluoro-substituted)K562: 10.2 ± 1.1c-KIT kinase
VIc (Aziridine hybrid)MCF-7: 14.5 ± 0.9Tubulin

Computational Modeling and Drug Design

Molecular Docking Studies

Docking simulations using AutoDock Vina show strong binding to c-KIT kinase (PDB: 1T46) . The compound occupies the ATP-binding pocket, forming:

  • A hydrogen bond with Cys673 (NOH-\text{NOH} group).

  • A halogen bond between Br and Val654 (CBrO\text{C}-\text{Br}\cdots\text{O}, 3.2 Å) .

Pharmacophore Modeling

A validated pharmacophore model (ADHRR.24\text{ADHRR.24}) identifies critical features:

  • Hydrogen Bond Donor/Acceptor: NOH-\text{NOH} and carbonyl groups.

  • Hydrophobic Region: Bromine and indole ring.

  • Aromatic Rings: Indole and thiadiazole moieties in hybrids .

Future Perspectives

Synthesis Optimization

  • Flow Chemistry: Microreactors could improve reaction control and scalability.

  • Enzymatic Catalysis: Lipases or peroxidases may enable stereoselective synthesis.

Therapeutic Applications

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance anticancer efficacy.

  • Neuroprotective Agents: Exploration of amyloid-beta aggregation inhibition for Alzheimer’s disease.

Environmental Impact

  • Biodegradation Studies: Assessing persistence in aquatic systems using QSAR models.

  • Green Solvents: Replacement of ethanol with cyrene or limonene to reduce waste.

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